molecular formula C11H10F3NO2 B11865496 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B11865496
M. Wt: 245.20 g/mol
InChI Key: NDRCFMGLAMARKS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the quinoline ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst like copper or palladium.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates or the hydrolysis of nitriles.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods can include the use of automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced quinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄

    Reduction: LiAlH₄, NaBH₄, ethanol

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing drugs with improved stability and bioavailability due to the presence of the trifluoromethyl group.

    Industry: It is used in the development of agrochemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)quinoline-3-carboxylic acid
  • 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Uniqueness

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the specific position of the trifluoromethyl group and the carboxylic acid group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse scientific literature.

  • Molecular Formula : C11_{11}H10_{10}F3_3NO2_2
  • Molecular Weight : 245.20 g/mol
  • CAS Number : 1706452-49-4

Anti-Cancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds, including this compound, exhibit significant anti-cancer properties. A study focusing on a series of substituted tetrahydroisoquinoline derivatives demonstrated potent binding affinities to Bcl-2 and Mcl-1 proteins, which are critical in regulating apoptosis in cancer cells. The lead compound showed an IC50_{50} value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

Anti-Inflammatory Activity

Another notable aspect of this compound is its anti-inflammatory potential. Isoquinoline derivatives have been shown to inhibit pro-inflammatory mediators such as IL-6 and nitric oxide (NO) in LPS-stimulated BV2 microglial cells. Specifically, compounds with certain substituents exhibited IC50_{50} values ranging from 20 to 40 µM for IL-6 inhibition . This suggests that this compound may play a role in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinoline derivatives is influenced by their structural characteristics. The trifluoromethyl group is believed to enhance lipophilicity and possibly increase binding affinity to target proteins. The following table summarizes the activity of various related compounds:

Compound NameStructureIC50_{50} (µM)Biological Activity
Compound AStructure A5.2Bcl-2 Inhibition
Compound BStructure B20-40IL-6 Inhibition
Compound CStructure C<30TNF-α Inhibition

Case Studies

  • Study on Apoptosis Induction : A study investigated the effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that certain derivatives could effectively induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
  • Inflammation Model : In a model using BV2 cells stimulated with LPS, treatment with the compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-6. This highlights its potential utility in neuroinflammatory conditions .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-2,4,7,15H,3,5H2,(H,16,17)

InChI Key

NDRCFMGLAMARKS-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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